(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide
Description
Introduction
Historical Development of Imidazole-Derived Propenamides in Research
Imidazole derivatives have been central to pharmaceutical innovation since the 20th century, with early applications in antifungal agents (e.g., ketoconazole) and antihistamines. The integration of propenamide moieties into imidazole-based compounds began in the 1990s, driven by the need to enhance pharmacokinetic properties such as solubility and target affinity. For instance, the substitution of alkyl chains with propenamide groups improved metabolic stability in early antihypertensive candidates.
The specific incorporation of methoxyphenyl and phenyl groups into imidazolylpropyl propenamides, as seen in (E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide, represents a strategic evolution. This design merges the electron-rich imidazole ring with the planar aromatic systems of methoxyphenyl and phenyl groups, enabling π-π stacking and hydrogen bonding interactions critical for enzyme inhibition.
Table 1: Key Structural Features of Representative Imidazole-Propenamide Derivatives
Scientific Significance of this compound
The compound’s significance lies in its multimodal molecular interactions:
- Imidazole Core : The 1H-imidazole-1-ylpropyl group acts as a coordination site for metal ions (e.g., zinc in metalloproteinases) and participates in acid-base catalysis due to its pKa ~6.8.
- Methoxyphenyl Moiety : The 2-methoxyphenyl group enhances lipophilicity (logP ≈ 3.2), facilitating blood-brain barrier penetration, while the methoxy oxygen serves as a hydrogen bond acceptor.
- Stereochemical Configuration : The E-isomer’s trans geometry optimizes spatial alignment between the imidazole and aromatic groups, as confirmed by X-ray crystallography in analogous compounds.
Quantum mechanical calculations (DFT/B3LYP/6-31G*) reveal a dipole moment of 5.2 Debye, suggesting strong intermolecular interactions in solid-state packing.
Pharmacophore Evolution of Imidazolylpropyl Propenamide Derivatives
The pharmacophore of imidazolylpropyl propenamides has evolved through three generations:
- First-Generation (1980–2000) : Simple N-alkyl imidazoles with limited selectivity (e.g., cimetidine analogs).
- Second-Generation (2000–2015) : Introduction of propenamide spacers to tether imidazole to aryl groups, improving target residence time by 40–60% in kinase assays.
- Third-Generation (2015–Present) : Hybrid systems like the target compound, where the 2-methoxyphenyl group confers dual functionality—electron donation for charge-transfer complexes and steric bulk for allosteric modulation.
Structural Comparison with Analogous Compounds
- N-Methyl-N-(1-oxo-3-phenyl-2-propynyl)-3-methoxyaniline : Replacing the propenamide with a propynyl group reduces conformational flexibility, decreasing binding entropy (ΔS = −12.3 J/mol·K vs. −8.7 J/mol·K for the target compound).
- Ac-His-NHMe : A histidine derivative showcasing imidazole’s natural role in enzymatic active sites, contrasting with the synthetic modifications in the target molecule.
Research Objectives and Theoretical Framework
Current research objectives focus on three domains:
- Synthetic Optimization : Improving yield (>90% purity achieved via HPLC) while reducing reaction steps from the current 4-step process.
- Target Identification : Screening against G protein-coupled receptors (GPCRs) and cytochrome P450 isoforms using molecular docking (AutoDock Vina scores: −9.2 kcal/mol for CYP3A4).
- Material Science Applications : Investigating charge transport properties in organic semiconductors (hole mobility: 0.14 cm²/V·s preliminary data).
Theoretical frameworks guiding these studies include:
- Frontier Molecular Orbital Theory : Predicting reactivity via HOMO-LUMO gaps (calculated ΔE = 4.1 eV).
- Quantitative Structure-Activity Relationship (QSAR) : Developing models correlating substituent electronegativity with IC50 values (R² = 0.87 in preliminary analyses).
Properties
IUPAC Name |
(E)-N-(3-imidazol-1-ylpropyl)-3-(2-methoxyphenyl)-2-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-27-21-11-6-5-10-19(21)16-20(18-8-3-2-4-9-18)22(26)24-12-7-14-25-15-13-23-17-25/h2-6,8-11,13,15-17H,7,12,14H2,1H3,(H,24,26)/b20-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRZKUKSVXRATK-CAPFRKAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C2=CC=CC=C2)/C(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Derivative: The starting material, 1H-imidazole, is alkylated with 3-bromopropylamine under basic conditions to yield 3-(1H-imidazol-1-yl)propylamine.
Coupling with Methoxyphenyl and Phenylpropenamide: The intermediate is then coupled with 3-(2-methoxyphenyl)-2-phenyl-2-propenoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The double bond in the propenamide moiety can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of saturated amides.
Substitution: Formation of N-alkyl or N-acyl imidazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that (E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide exhibits a range of biological activities:
- Antimicrobial Activity : Similar imidazole derivatives have shown significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by interfering with cellular processes through interactions with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity .
Anticancer Evaluation
A study explored novel compounds with anticancer properties that included structures similar to this compound. These compounds were designed as molecular hybrids containing imidazole and other pharmacophores, leading to promising results in inhibiting tumor growth in vitro and in vivo models .
Antimicrobial Research
Another investigation focused on the antimicrobial potential of related imidazole derivatives against various pathogens. The study demonstrated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi, indicating their potential use as broad-spectrum antimicrobial agents.
Mechanism of Action
The mechanism of action of (E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs with Imidazole-Propyl Linkers
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide ()
- Key Differences : Replaces the propenamide group with a hydrazinecarboxamide and substitutes the 2-methoxyphenyl with a 1,3-benzodioxol-5-yl group. The 2-chlorophenyl substituent introduces electron-withdrawing effects.
MMV3: 6-(5-Bromopyridin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]-... ()
- Key Differences : Substitutes the phenyl groups with a bromopyridine moiety.
- Functional Implications : Bromine’s electronegativity and bulk may enhance binding affinity in enzyme inhibitors but reduce aqueous solubility compared to methoxy groups .
N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide ()
Piperazine-Based Analogs (HBK Series, )
Compounds HBK14–HBK19 feature piperazine cores with phenoxy substituents.
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Features
Biological Activity
(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide, also known by its CAS number 478064-18-5, is a synthetic compound with a complex structure that includes an imidazole ring and a phenylpropenamide moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula : C22H23N3O2
- Molecular Weight : 361.44 g/mol
- CAS Number : 478064-18-5
The synthesis of this compound typically involves multi-step organic reactions, including the alkylation of imidazole derivatives and coupling reactions with various aromatic compounds .
The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. Furthermore, the compound may influence cellular receptors, affecting signal transduction pathways that lead to various biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that related imidazole derivatives possess significant antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. Its anti-inflammatory activity is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease .
Anticancer Potential
Preliminary studies have indicated that this compound may exhibit anticancer properties. Research has demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The compound's structural features may allow it to interfere with cancer cell signaling pathways, promoting cell cycle arrest and programmed cell death .
Case Studies
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl and imidazole moieties can significantly influence the biological activity of the compound. For example, variations in substituents on the methoxy group or alterations to the imidazole ring can enhance potency against specific biological targets .
Q & A
Q. What are the established synthetic routes for (E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide?
The compound is typically synthesized via a multi-step approach involving:
- Coupling reactions : Imidazole-containing side chains (e.g., 3-(1H-imidazol-1-yl)propylamine) are coupled to a propenamide backbone using carbodiimide-mediated amidation .
- Stereoselective synthesis : The (E)-configuration of the propenamide group is achieved by Wittig or Horner-Wadsworth-Emmons reactions, optimized using polar aprotic solvents (e.g., DMF) and controlled temperature (60–80°C) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity (>95% by HPLC) .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : and NMR confirm the imidazole, methoxyphenyl, and propenamide moieties. Aromatic protons appear at δ 6.8–7.6 ppm, while the trans-alkene protons show coupling constants Hz .
- X-ray crystallography : Single-crystal analysis (via SHELXL ) validates the (E)-configuration and hydrogen-bonding networks (e.g., imidazole N–H···O interactions) .
- HPLC-MS : Quantifies purity and detects impurities (e.g., residual solvents or diastereomers) using C18 columns and ESI+ ionization .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., IC₅₀ variability) in CYP inhibition assays be resolved?
Discrepancies may arise from:
- Assay conditions : Variations in microsomal enzyme sources (human vs. rodent) or incubation times (e.g., 30 vs. 60 minutes) significantly alter IC₅₀ values .
- Compound stability : Hepatic metabolism (e.g., cytochrome P450-mediated oxidation of the methoxyphenyl group) reduces effective concentrations. Stability studies in liver microsomes (37°C, NADPH cofactor) are critical .
- Impurity profiling : Trace impurities (e.g., (Z)-isomers) can antagonize activity. Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate stereoisomers and reassay .
Q. What computational strategies predict the compound’s binding mode to biological targets (e.g., CYP26A1)?
- Molecular docking : Tools like AutoDock Vina model interactions between the imidazole group and heme iron in CYP26A1. The methoxyphenyl group occupies a hydrophobic pocket, validated by ΔG calculations .
- MD simulations : 100-ns trajectories assess conformational stability; RMSD values >2.5 Å suggest poor binding .
- QSAR models : Correlate substituent modifications (e.g., methoxy → ethoxy) with inhibitory potency using descriptors like logP and polar surface area .
Q. How does the compound’s solubility profile impact in vivo studies, and how can it be optimized?
- pH-dependent solubility : The imidazole group (pKa ~6.8) confers poor solubility at physiological pH (7.4). Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes enhance bioavailability .
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 2.5 mg/mL in PBS vs. 0.3 mg/mL for free base) .
- Pro-drug strategies : Esterification of the propenamide carbonyl increases lipophilicity for CNS penetration .
Q. What structural modifications improve selectivity over off-target cytochrome P450 isoforms?
- Azole replacement : Substituting imidazole with 1,2,4-triazole reduces CYP3A4 inhibition (e.g., IC₅₀ shifts from 50 nM to >1 µM) while retaining CYP26A1 activity .
- Side-chain elongation : Extending the propyl linker to pentyl decreases CYP2D6 binding due to steric clashes .
- Methoxyphenyl substitution : Fluorination at the 4-position enhances selectivity by disrupting π-stacking in CYP2C9 .
Methodological Notes
- Data validation : Cross-reference crystallographic data (CCDC deposition numbers) with computational models to resolve structural ambiguities .
- Assay replication : Use triplicate measurements in enzyme assays and report SEM to address variability .
- Synthetic scalability : Pilot-scale reactions (>10 g) require inert atmospheres (N₂/Ar) to prevent propenamide isomerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
